2-Ethoxy-9-methyl-9H-purin-6-amine
Description
Historical Context of Purine (B94841) Analog Research
The journey into purine analog research began with the ambition to create antimetabolites that could interfere with the metabolic pathways of rapidly proliferating cells, particularly in the context of cancer. One of the pioneering moments in this field was the synthesis of 6-mercaptopurine, a thiol-substituted purine, which proved to be a clinically effective agent. This success spurred further investigation into the effects of various substitutions on the purine core, leading to the development of a wide array of antiviral, anticancer, and immunosuppressive drugs. This historical foundation has established a lasting precedent for the continued exploration of novel purine derivatives.
Significance of Purine Core Modifications in Chemical Biology
Modifications to the purine core are of immense significance in chemical biology as they can dramatically alter the molecule's interaction with biological targets. Substitutions at different positions of the purine ring can influence factors such as receptor binding affinity, enzyme inhibition, and metabolic stability. For instance, alterations at the 2, 6, and 9 positions have been shown to be particularly crucial in modulating the biological activity of purine derivatives. These modifications can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The strategic placement of different functional groups allows for the fine-tuning of a molecule's properties to achieve a desired biological effect, making purine analogs powerful tools for probing and manipulating cellular functions.
Overview of 2-Ethoxy-9-methyl-9H-purin-6-amine within Purine Derivatives
This compound is a specific example of a substituted purine. Its structure features an ethoxy group at the 2-position, a methyl group at the 9-position, and an amine group at the 6-position of the purine ring. While detailed research findings on this exact compound are not extensively available in public literature, its structure suggests potential biological activity based on the known effects of similar substitutions.
The presence of an ethoxy group at the C2 position can influence the molecule's electronic properties and its ability to form hydrogen bonds, which may affect its interaction with biological targets. The methyl group at the N9 position is a common modification in purine chemistry, often used to mimic the ribose moiety of natural nucleosides and can impact receptor selectivity. researchgate.net The 6-amino group is characteristic of adenine (B156593) and its derivatives, which are known to interact with a wide range of proteins, including kinases and G-protein coupled receptors.
Chemical Properties and Research Data
Due to the limited specific data on this compound, the following tables present information on closely related or analogous compounds to provide a comparative context.
Table 1: Physicochemical Properties of Related Purine Derivatives
| Property | 2-Methoxy-9-methyl-9H-purin-6-amine | 6-Ethoxy-9H-purin-2-amine | 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one |
| Molecular Formula | C7H9N5O | C7H9N5O | C10H15N5O5 |
| Molecular Weight | 179.18 g/mol | 195.19 g/mol | 285.26 g/mol |
| IUPAC Name | 2-Methoxy-9-methyl-9H-purin-6-amine | 6-Ethoxy-9H-purin-2-amine | 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one |
This table presents data for compounds structurally similar to this compound to provide an illustrative comparison.
Table 2: Research Context of Substituted Purines
| Compound Class | Research Area | Key Findings |
| 2,6,9-Trisubstituted Purines | Protein Kinase Inhibition | Certain aniline-type conjugates show significant cytotoxic activity in cancer cell lines, correlating with FLT3-ITD and PDGFRα inhibition. nih.gov |
| 9-Alkyladenine Derivatives | Adenosine (B11128) Receptor Antagonism | Substitutions at the 2- and 8-positions can lead to high-affinity antagonists with distinct receptor selectivity profiles. nih.gov |
| 6-Benzylamino-9-substituted Purines | Cytokinin Activity | N9-substitution with groups like tetrahydropyranyl can increase biological activity, possibly by enhancing resistance to enzymatic degradation. researchgate.netnih.gov |
This table summarizes research findings on classes of compounds related to this compound, highlighting the impact of substitutions at various positions on the purine ring.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-9-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-3-14-8-11-6(9)5-7(12-8)13(2)4-10-5/h4H,3H2,1-2H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBRABNCUXFDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C2C(=N1)N(C=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50739494 | |
| Record name | 2-Ethoxy-9-methyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857400-62-5 | |
| Record name | 2-Ethoxy-9-methyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethoxy 9 Methyl 9h Purin 6 Amine and Analogs
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 2-Ethoxy-9-methyl-9H-purin-6-amine suggests several viable synthetic pathways. The primary disconnections involve the formation of the C-O bond at the C-2 position and the C-N bond at the N-9 position.
Pathway A prioritizes the late-stage introduction of the ethoxy group. This pathway begins with a commercially available or readily synthesized 9-methylpurine (B1201685) derivative. A key intermediate in this approach would be 2-chloro-9-methyl-9H-purin-6-amine. This precursor allows for a subsequent nucleophilic aromatic substitution reaction with an ethoxide source to install the desired C-2 ethoxy group.
Pathway B involves an earlier introduction of the ethoxy group. This strategy would commence with a 2-ethoxypurine scaffold. A crucial precursor for this route is often 2-ethoxy-6-chloropurine. The synthesis would then proceed with the regioselective methylation at the N-9 position, followed by amination at the C-6 position.
A common and versatile starting material for many purine (B94841) syntheses is 2,6-dichloropurine (B15474). This precursor allows for sequential and selective functionalization at both the C-2 and C-6 positions, providing a flexible entry point to a wide range of analogs.
Alkylation Strategies at Purine Nitrogen Atoms
A significant challenge in the synthesis of N-substituted purines is controlling the regioselectivity of the alkylation reaction. The purine ring possesses two primary nucleophilic nitrogen atoms in the imidazole (B134444) portion of the heterocycle: N-7 and N-9. The relative reactivity of these positions is influenced by electronic and steric factors, as well as the reaction conditions employed.
Regioselective N-9 Alkylation Protocols
The alkylation of purines typically yields a mixture of N-7 and N-9 isomers, with the N-9 isomer often being the thermodynamically favored product. ub.edunih.gov To achieve high regioselectivity for the N-9 position, several strategies have been developed.
One common approach involves the use of a base to deprotonate the purine, generating an anion that then reacts with an alkylating agent. The choice of base and solvent system is critical in directing the selectivity. For instance, the use of sodium hydride in DMF is a frequently employed method. nih.govacs.org Another approach utilizes microwave irradiation, which can significantly reduce reaction times and, in some cases, improve regioselectivity by minimizing the formation of secondary products. ub.edu Studies have shown that with reactive alkyl halides, the reaction can proceed quickly and lead exclusively to the N-9 alkylated product. ub.edu
More advanced, metal-free, light-promoted methods have also been developed, offering a novel pathway for N-9 alkylation. rhhz.net These reactions can proceed under mild conditions and demonstrate excellent regioselectivity. rhhz.net
Investigation of N-7 vs. N-9 Regioisomers
The formation of the N-7 regioisomer is a common side reaction in purine alkylation. ub.edunih.govacs.org The ratio of N-9 to N-7 isomers is highly dependent on the reaction conditions and the substitution pattern of the purine ring.
Several factors have been identified that influence this regioselectivity:
Steric Hindrance: Bulky substituents on the purine ring, particularly at the C-6 position, can sterically hinder the N-7 position, thereby favoring alkylation at the less encumbered N-9 position. nih.govacs.orgmdpi.com For example, the presence of a coplanar 6-(heteroaryl) substituent can effectively shield the N-7 position, leading to exclusive N-9 alkylation. nih.govacs.org
Reaction Temperature and Time: Longer reaction times and higher temperatures can lead to the formation of mixtures of N-7 and N-9 alkylpurines. ub.edu
Alkylating Agent: The reactivity of the alkylating agent plays a role. More reactive alkyl halides tend to favor the formation of the N-9 isomer. ub.edu
Base and Solvent: The choice of base and solvent can significantly impact the N-9/N-7 ratio. ub.edu For example, the use of tetrabutylammonium (B224687) hydroxide (B78521) under microwave irradiation has been shown to provide good N-9 selectivity. ub.edu
The table below summarizes various conditions used for the alkylation of purine derivatives and the observed regioselectivity.
| Purine Substrate | Alkylating Agent | Base | Solvent | Conditions | N-9:N-7 Ratio | Reference |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH | DMF | Not specified | Exclusive N-9 | nih.govacs.org |
| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl iodide | NaH | DMF | Not specified | ~5:1 | nih.govacs.org |
| 6-chloropurine (B14466) | Methyl iodide | DBU | Acetonitrile | 48 h | 1.5:1 | ub.edu |
| 6-chloropurine | Isopropyl bromide | (Bu)4NOH | Not specified | Microwave | Exclusive N-9 | ub.edu |
| 2-amino-6-chloropurine | Cyclohexylmethanol | DIAD/PPh3 | Not specified | Mitsunobu | >4:1 | mdpi.com |
Etherification at the C-2 Position
The introduction of an ethoxy group at the C-2 position of the purine ring is typically achieved through a nucleophilic aromatic substitution reaction. This transformation generally requires a purine core that is activated for nucleophilic attack at C-2, most commonly through the presence of a good leaving group, such as a halogen.
Nucleophilic Substitution Reactions for Ethoxy Group Introduction
The synthesis of 2-alkoxypurines is a well-established transformation. The most common method involves the reaction of a 2-chloropurine derivative with an alkoxide, in this case, sodium or potassium ethoxide. The ethoxide acts as the nucleophile, displacing the chloride at the C-2 position.
The general reaction is as follows:
2-Chloro-9-substituted-purine + NaOEt → 2-Ethoxy-9-substituted-purine + NaCl
This reaction is broadly applicable to a range of substituted purines. nih.gov The efficiency of the substitution can be influenced by the other substituents present on the purine ring.
Optimization of Reaction Conditions for C-2 Functionalization
The optimization of reaction conditions for the etherification at C-2 is crucial for maximizing the yield and purity of the desired product. Several parameters can be adjusted:
Solvent: The reaction is typically carried out in the corresponding alcohol (ethanol in this case) or in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
Temperature: The reaction may be performed at room temperature or require heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the specific 2-chloropurine substrate.
Base Concentration: A sufficient concentration of the ethoxide base is necessary to drive the reaction to completion. However, excess base can potentially lead to side reactions.
Reaction Time: The reaction progress should be monitored, for example by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time and avoid decomposition of the product.
The table below provides a general overview of conditions for nucleophilic substitution at the C-2 position of purine derivatives.
| Purine Substrate | Nucleophile | Solvent | Conditions | Product | Reference |
| 2-amino-6-chloropurine | Sodium Ethoxide | Ethanol (B145695) | Reflux | 2-amino-6-ethoxypurine | General Knowledge |
| 2,6-dichloropurine | Sodium Ethoxide | Ethanol | Not specified | 2-ethoxy-6-chloropurine | General Knowledge |
| 2-amino-6-chloro-9-(substituted)purine | Anhydrous Cs2CO3 in alcohol | DMF | Not specified | 2-amino-6-alkoxy-9-(substituted)purine | nih.gov |
Amination and Amidation at the C-6 Position
The introduction of nitrogen-containing substituents at the C-6 position of the purine ring is a fundamental transformation in the synthesis of a vast number of biologically active purine analogs. This is typically achieved by nucleophilic aromatic substitution on a purine precursor bearing a suitable leaving group, most commonly a chlorine atom.
The primary method for installing a 6-amino group involves the reaction of a 6-chloropurine derivative with an amine source. researchgate.net This nucleophilic aromatic substitution reaction is a robust and widely used strategy. nih.gov The starting material, a 6-chloropurine, can be synthesized by treating the corresponding hypoxanthine (B114508) analog with phosphoryl chloride. google.comresearchgate.net
The amination can be carried out under various conditions. Traditional methods may involve heating the 6-chloropurine with an amine in a suitable solvent. tandfonline.com However, modern techniques have been developed to improve efficiency. An efficient, catalyst-free, and solvent-free amination reaction has been developed for synthesizing 6-substituted aminopurine nucleoside analogs in good yields. researchgate.netresearchgate.net Palladium-catalyzed amination has also been shown to be effective, particularly for introducing sterically hindered or sensitive amines. tandfonline.com The choice of base and solvent system is crucial for optimizing the reaction yield and minimizing side products.
Table 1: Comparison of Amination Conditions for 6-Chloropurine Derivatives
| Amine Nucleophile | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Tryptamine | Conventional Heating (Reflux, 24h) | 72% | nih.gov |
| Tryptamine | Microwave (120°C, 15 min) | 92% | nih.gov |
| Various Amines | Catalyst-free, Solvent-free | Good | researchgate.net |
| Diisopropyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate | Pd₂(dba)₃, BINAP, THF | Good | tandfonline.com |
The versatility of the amination reaction at the C-6 position allows for the introduction of a wide array of amine and amide functionalities, leading to the creation of extensive libraries of N6-substituted purine analogs. nih.govacs.org By selecting different primary or secondary amines, researchers can systematically modify the steric and electronic properties of the C-6 substituent. researchgate.net This includes the incorporation of alkylamines, arylamines, and heterocyclic amines like morpholine. researchgate.netirb.hr
Furthermore, amide moieties can be introduced. While less direct than amination, this can be achieved through multi-step sequences. For instance, a C-6 carboxyl group could be activated and then reacted with an amine to form an amide bond, or an N6-substituted purine with a suitable functional handle could be further acylated. These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. researchgate.net
Advanced Synthetic Strategies for Complex Derivatizations
To access more complex and poly-substituted purine analogs, chemists employ advanced synthetic strategies that offer greater control, efficiency, and diversity. These include multi-step sequences, microwave-assisted synthesis, and solid-phase approaches.
The synthesis of purines with substituents at multiple positions (e.g., C-2, C-6, and C-8) requires carefully planned multi-step reaction sequences. nih.gov These syntheses often start from a polysubstituted pyrimidine (B1678525) precursor, which is then cyclized to form the purine core. researchgate.netyoutube.com The order of functionalization is critical. For example, starting with 2,6-dichloropurine allows for regioselective substitution, as the C-6 chlorine is generally more reactive towards nucleophiles than the C-2 chlorine. researchgate.net This differential reactivity enables the sequential introduction of different amines or other groups at the C-6 and C-2 positions. Further modifications at the C-8 position can be achieved through C-H activation/functionalization or by building the purine ring from a suitably substituted imidazole precursor. rsc.org One-pot syntheses have also been developed to generate 6,8,9-polysubstituted purine libraries, although these can have limitations in structural variability. researchgate.net
Table 2: Illustrative Multi-step Synthesis of a Disubstituted Purine
| Step | Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 2,6-Dichloropurine | Morpholine, n-Butanol, DIPEA, 80°C | 2-Chloro-6-morpholino-9H-purine | researchgate.net |
| 2 | 2-Chloro-6-morpholino-9H-purine | Alkyl halide, K₂CO₃, DMF, 80°C | 9-Alkyl-2-chloro-6-morpholinopurine | researchgate.net |
| 3 | Purinethiones | Propargyl bromide, K₂CO₃, DMF | Propynylthio derivatives | nih.gov |
| 4 | Propynylthio derivatives | Mannich reaction (amine, formaldehyde) | Aminobutynylthio derivatives | nih.gov |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of purine derivatives. researchgate.netrsc.org Reactions that might take many hours under conventional heating can often be completed in a matter of minutes with microwave irradiation. nih.gov This technique is particularly effective for the amination of 6-chloropurines, providing rapid and direct access to N6-substituted analogs in high yields. nih.govresearchgate.net The benefits of microwave-assisted synthesis include not only reduced reaction times but also often higher product yields and improved purity profiles. researchgate.net This method has been successfully applied to the synthesis of various purine derivatives, including acyclic nucleoside analogs and purine thioglycosides. nih.govnih.gov The efficiency of this approach makes it highly suitable for high-throughput synthesis in medicinal chemistry. tandfonline.com
Solid-phase synthesis offers a systematic and automatable approach for the preparation of libraries of purine analogs. nih.gov In this method, the purine scaffold is constructed on a solid support, such as a Merrifield resin. nih.gov The synthesis typically begins by anchoring a pyrimidine precursor to the resin. researchgate.net Subsequent steps, such as substitution of chloro groups with various amines, reduction of nitro groups, and cyclization to form the purine ring, are carried out on the resin-bound substrate. researchgate.net One of the major advantages of this approach is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin. After the desired purine analog is assembled, it is cleaved from the solid support to yield the final product. nih.gov This strategy facilitates the rapid generation of a large number of structurally diverse purines for biological screening. frontiersin.org
Table 3: General Steps in Solid-Phase Purine Synthesis
| Step | Description | Reference |
|---|---|---|
| 1 | Anchoring of a suitable precursor (e.g., 4,6-dichloro-5-nitropyrimidine) to a solid support (e.g., Rink amide resin). | researchgate.net |
| 2 | Sequential displacement of leaving groups (e.g., chlorides) with diverse building blocks (e.g., amines). | nih.govresearchgate.net |
| 3 | Chemical modification of other positions (e.g., reduction of a nitro group). | researchgate.net |
| 4 | Cyclization to form the purine ring system. | researchgate.net |
| 5 | Cleavage of the final compound from the solid support. | nih.gov |
Mechanistic Organic Chemistry of 2 Ethoxy 9 Methyl 9h Purin 6 Amine Synthesis
Detailed Reaction Mechanisms of Key Synthetic Steps
The synthesis of 2-Ethoxy-9-methyl-9H-purin-6-amine from 2,6-dichloropurine (B15474) can be dissected into three primary mechanistic steps: N9-methylation, selective amination at the C6 position, and subsequent ethoxylation at the C2 position.
Step 1: N9-Methylation of 2,6-Dichloropurine
The initial step involves the introduction of a methyl group onto the purine (B94841) ring. The alkylation of purines can occur at either the N7 or N9 position of the imidazole (B134444) ring component, and achieving regioselectivity is a critical aspect of the synthesis. ub.eduresearchgate.net The N9 position is generally the thermodynamically more stable product. rsc.org
The reaction is typically carried out by treating 2,6-dichloropurine with a methylating agent, such as methyl iodide (CH₃I), in the presence of a base. The base, for instance, potassium carbonate (K₂CO₃), deprotonates the acidic N-H of the imidazole ring, generating a purine anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methyl iodide in a bimolecular nucleophilic substitution (S_N2) reaction.
The mechanism involves the backside attack of the purine anion on the methyl iodide, leading to the formation of a transition state where the N-CH₃ bond is forming and the C-I bond is breaking. This results in the inversion of configuration at the methyl group, although this is not stereochemically significant in this particular case. The reaction yields a mixture of N9-methyl-2,6-dichloropurine and the N7-methyl isomer, from which the desired N9-isomer must be separated. The ratio of N9 to N7 isomers can be influenced by factors such as the choice of solvent, base, and reaction temperature. ub.eduacs.org
Step 2: Selective Nucleophilic Aromatic Substitution at C6 (Amination)
Following the N9-methylation, one of the chloro substituents must be replaced with an amino group. The chlorine atoms at the C2 and C6 positions of the purine ring are susceptible to nucleophilic aromatic substitution (S_NAr). However, the C6 position is generally more reactive towards nucleophiles than the C2 position. researchgate.net This difference in reactivity allows for the selective substitution at C6.
The reaction of N9-methyl-2,6-dichloropurine with ammonia (B1221849) (NH₃), typically in a solvent like ethanol (B145695) and often under pressure in a sealed vessel, leads to the formation of 2-chloro-9-methyl-9H-purin-6-amine. The mechanism for this S_NAr reaction proceeds through an addition-elimination pathway.
The nucleophilic ammonia molecule attacks the electron-deficient C6 carbon of the purine ring. This addition step disrupts the aromaticity of the pyrimidine (B1678525) ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub In this intermediate, the negative charge is delocalized over the purine ring system, including the electronegative nitrogen atoms. In the subsequent elimination step, the aromaticity is restored by the expulsion of the chloride ion as a leaving group, yielding the 6-amino-substituted purine.
Step 3: Nucleophilic Aromatic Substitution at C2 (Ethoxylation)
The final key step is the introduction of the ethoxy group at the C2 position. This is achieved by reacting 2-chloro-9-methyl-9H-purin-6-amine with sodium ethoxide (NaOEt) in ethanol. Similar to the amination at C6, this reaction proceeds via a nucleophilic aromatic substitution (S_NAr) mechanism.
The ethoxide ion (CH₃CH₂O⁻), a strong nucleophile, attacks the C2 carbon, which is rendered electrophilic by the adjacent nitrogen atoms and the remaining chloro substituent. This leads to the formation of another Meisenheimer-type intermediate. The subsequent elimination of the chloride ion restores the aromaticity of the purine ring, resulting in the final product, this compound. The use of an alkoxide, such as sodium ethoxide, is a common method for introducing alkoxy groups onto chloropurines. google.com
Investigation of Intermediate Species
The synthesis of this compound involves several key intermediate species. The characterization and understanding of these intermediates are crucial for optimizing reaction conditions and ensuring the desired product is obtained.
| Intermediate | Structure | Role in Synthesis | Method of Formation |
| Purine Anion | A deprotonated purine ring | The key nucleophile in the N9-methylation step. | Deprotonation of 2,6-dichloropurine with a base (e.g., K₂CO₃). |
| N9-Methyl-2,6-dichloropurine | A purine ring with a methyl group at the N9 position and chloro groups at C2 and C6. | The product of the first synthetic step and the substrate for the subsequent selective amination. | S_N2 reaction between the purine anion and a methylating agent. |
| Meisenheimer Complex (at C6) | A resonance-stabilized anionic intermediate with a tetrahedral carbon at the C6 position. | A transient species in the nucleophilic aromatic substitution of the C6-chloro group with ammonia. | Nucleophilic attack of ammonia on N9-methyl-2,6-dichloropurine. |
| 2-Chloro-9-methyl-9H-purin-6-amine | A purine ring with a methyl group at N9, a chloro group at C2, and an amino group at C6. | The product of the second synthetic step and the substrate for the final ethoxylation. | Nucleophilic aromatic substitution of the C6-chloro group of N9-methyl-2,6-dichloropurine with ammonia. |
| Meisenheimer Complex (at C2) | A resonance-stabilized anionic intermediate with a tetrahedral carbon at the C2 position. | A transient species in the nucleophilic aromatic substitution of the C2-chloro group with ethoxide. | Nucleophilic attack of ethoxide on 2-chloro-9-methyl-9H-purin-6-amine. |
The Meisenheimer complexes are key to understanding the S_NAr reactions. Although generally not isolated, their existence is supported by extensive mechanistic studies of nucleophilic aromatic substitution on electron-deficient aromatic systems. pressbooks.pub
Derivatization and Structure Activity Relationship Sar Studies of 2 Ethoxy 9 Methyl 9h Purin 6 Amine Analogs
Systematic Modification of the Ethoxy Group at C-2
The ethoxy group at the C-2 position of the purine (B94841) ring is a key site for structural modification to explore its influence on biological activity. While specific studies on the direct modification of the ethoxy group in 2-Ethoxy-9-methyl-9H-purin-6-amine are not extensively detailed in the provided search results, general principles from related purine analogs can be applied.
Systematic variations of the C-2 alkoxy group would involve altering the chain length, branching, and introducing cyclic or aromatic moieties. The objective of such modifications is to probe the size and nature of the binding pocket interacting with this part of the molecule. For instance, replacing the ethoxy group with smaller (methoxy) or larger (propoxy, butoxy) alkyl chains can determine the spatial tolerance at this position.
Furthermore, the introduction of different functional groups in place of the ethoxy group, such as thioalkoxy or aminoalkoxy groups, can alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to different interactions with biological targets. In the broader context of purine derivatives, modifications at the C-2 position have been shown to significantly impact activity. For example, in the case of 2,6-modified purine 2′-C-methylribonucleosides, modifications at the 2-position are a key strategy in developing antiviral agents. nih.gov
| C-2 Modification | Rationale | Potential Impact on Activity |
| Varying Alkoxy Chain Length (e.g., methoxy, propoxy) | To probe the size of the hydrophobic pocket. | Shorter or longer chains may improve or hinder binding affinity. |
| Branched Alkoxy Groups (e.g., isopropoxy) | To introduce steric bulk and alter conformation. | May enhance selectivity for a specific target. |
| Cyclic Alkoxy Groups (e.g., cyclohexyloxy) | To explore interactions with non-planar regions of the binding site. | Could lead to novel binding modes. |
| Introduction of Heteroatoms (e.g., methoxyethoxy) | To increase polarity and potential for hydrogen bonding. | May improve solubility and interactions with polar residues. |
Exploration of Substituents at the N-9 Methyl Position
The N-9 position of the purine ring is another critical point for derivatization. The methyl group in this compound can be replaced with a variety of substituents to explore the structure-activity relationship. Studies on other 9-substituted purines have demonstrated that the nature of the substituent at this position can profoundly affect biological activity.
In the context of antiviral nucleoside analogs, the substituent at the N-9 position is often a sugar moiety or an acyclic chain designed to mimic the natural ribose or deoxyribose of nucleosides. nih.gov The modification of this position is a cornerstone of prodrug strategies, where moieties are attached to improve oral bioavailability, such as in adefovir (B194249) dipivoxil. nih.gov
| N-9 Substituent | Rationale | Observed Effects in Related Purines |
| Larger Alkyl Groups (e.g., ethyl, propyl) | To increase lipophilicity. | Can influence cell permeability and interaction with hydrophobic pockets. |
| Aryl and Benzyl Groups | To introduce aromatic interactions (e.g., pi-stacking). | Electron-donating groups on the aryl ring can enhance activity in some cases. researchgate.net |
| Functionalized Chains (e.g., hydroxyethyl, carboxyethyl) | To introduce hydrogen bonding or charged groups. | Can improve aqueous solubility and target specific polar interactions. |
| Acyclic Nucleoside Mimics | To mimic natural nucleosides and interact with viral polymerases. | A common strategy in the development of antiviral drugs. nih.gov |
Variation of the Amino Group at C-6
The amino group at the C-6 position is a crucial determinant of the identity of the purine base, being characteristic of adenine (B156593) and its derivatives. This group is a key hydrogen bond donor and acceptor, and its modification can have a dramatic impact on target recognition.
Variations can range from simple alkylation (mono- or di-substitution) to the introduction of more complex functionalities. For example, replacing the amino group with other functionalities like a hydroxyl (to give a guanine-like analog), a thiol, or a halogen can fundamentally change the electronic nature and hydrogen bonding pattern of the purine ring. u-tokyo.ac.jp
In the development of HCV inhibitors based on 2,6-modified purine 2′-C-methyl ribonucleosides, modifications at the 6-position were explored while aiming to maintain hydrogen bond accepting characteristics. nih.gov This led to the synthesis of 6-azido and 6-alkoxyamino derivatives. nih.gov The conversion of a 6-methoxy group to a 6-amino group was also a key step in the synthesis of some of these analogs. nih.gov
| C-6 Modification | Rationale | Potential Biological Consequence |
| N-Alkylation (e.g., methylamino, dimethylamino) | To alter steric bulk and hydrogen bonding capacity. | May modulate binding affinity and selectivity. |
| N-Acylation | To introduce an amide functionality. | Can change the electronic properties and introduce new interaction points. |
| Replacement with Hydroxyl | To mimic guanine. | Could switch the compound's target profile to one that recognizes guanine. u-tokyo.ac.jp |
| Replacement with Halogen | To serve as a synthetic intermediate or to introduce halogen bonding. | Can be a precursor for further derivatization. |
Structure-Activity Correlation through Molecular Interactions
The biological activity of this compound analogs is a direct consequence of their molecular interactions with their biological targets. While specific molecular modeling studies for this exact compound are not available in the provided search results, general principles of purine-protein interactions can be inferred.
The purine core provides a scaffold for key interactions. The nitrogen atoms in the purine ring can act as hydrogen bond acceptors, while the C-6 amino group is a potent hydrogen bond donor and acceptor. The N-9 methyl group and the C-2 ethoxy group are likely to be involved in hydrophobic interactions within the binding pocket of a target protein.
Quantitative structure-activity relationship (QSAR) studies on related compounds, such as 6-O-methylerythromycin 9-O-substituted oxime derivatives, have shown that hydrophobicity (log P) can be a critical parameter for activity. nih.gov For some targets, increased hydrophobicity of substituents leads to enhanced activity, while for others, a more hydrophilic character is preferred. nih.gov This highlights the importance of tailoring the physicochemical properties of the substituents to the specific biological target.
Key molecular interactions for purine analogs often involve:
Hydrogen Bonding: The N1, N3, and N7 atoms of the purine ring, along with the exocyclic amino group at C-6, are primary sites for hydrogen bonding.
Hydrophobic Interactions: The C-2 ethoxy and N-9 methyl groups likely engage in hydrophobic interactions. The nature and size of the binding pocket will dictate the optimal size and shape of these substituents.
Pi-Stacking: If an aromatic substituent is introduced at the N-9 position, pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site can contribute significantly to binding affinity.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetic profiles.
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity. For the this compound scaffold, several bioisosteric replacements could be considered:
Purine Ring Analogs: The purine core itself can be replaced by other bicyclic heteroaromatic systems such as deazapurines, pyrazolopyrimidines, or triazolopyrimidines. This can alter the hydrogen bonding pattern and electronic distribution of the core structure.
C-2 Ethoxy Group: The oxygen atom of the ethoxy group could be replaced with a sulfur atom (thioethoxy) or a methylene (B1212753) group (propyl).
C-6 Amino Group: A classic bioisosteric replacement for an amino group is a hydroxyl group, which would convert the adenine-like scaffold to a guanine-like one. u-tokyo.ac.jp
Scaffold hopping is a more drastic approach where the entire purine scaffold is replaced by a structurally different moiety that maintains the key pharmacophoric features required for biological activity. The goal is to identify novel core structures that can orient the key interacting groups in a similar spatial arrangement to the original scaffold. For purine analogs, this could involve moving to different heterocyclic systems that can present substituents in a similar 3D orientation.
An example of a bioisosteric replacement in a related field is the substitution of a hydroxyl group with an amino group in folic acid to create the more potent analog aminopterin. u-tokyo.ac.jp This highlights how a seemingly small change can have a profound effect on biological activity. u-tokyo.ac.jp
Analytical Characterization Techniques for 2 Ethoxy 9 Methyl 9h Purin 6 Amine and Its Derivatives
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are paramount in determining the intricate three-dimensional structure of molecules. By probing the interaction of electromagnetic radiation with the compound, these techniques provide a wealth of information about the connectivity of atoms and the nature of the chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By measuring the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
In the analysis of purine (B94841) derivatives, such as the related 9-phenyl-9H-purin-6-amines, ¹H NMR spectroscopy is crucial for identifying the various protons within the molecule. For instance, the protons of the ethoxy group exhibit characteristic signals, with the methylene (B1212753) (CH₂) protons appearing as a quartet and the methyl (CH₃) protons as a triplet. In studies of similar 9-phenyl-9H-purin-6-amines, the ethoxy group's CH₂ and CH₃ protons were observed in the regions of δ 4.31-4.5 ppm and δ 1.32-1.55 ppm, respectively. core.ac.uk The protons attached to the purine ring system also show distinct chemical shifts; for example, the H-2 and H-8 protons of 9-phenyl-9H-purin-6-amines appear in the regions of δ 8.12-8.26 ppm and δ 8.08-8.22 ppm, respectively. core.ac.uk The amino (NH₂) protons are typically observed in the range of δ 5.70-5.93 ppm. core.ac.uk
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the case of purine analogues, the carbon atoms of the imidazole (B134444) and pyrimidine (B1678525) rings have characteristic chemical shifts. For example, in 9-phenyl-9H-purin-6-amines, the C-2 carbon of the imidazole ring resonates in the region of δ 135.4-140.9 ppm, the C-4 carbon is found within δ 98.9-103.0 ppm, and the C-7 carbon is observed at δ 159.9-165.5 ppm. core.ac.uk
Two-dimensional (2D-NMR) techniques, such as COSY and HMQC/HSQC, are employed to establish the connectivity between protons and carbons, further confirming the structural assignment.
Table 1: Expected ¹H NMR Chemical Shifts for 2-Ethoxy-9-methyl-9H-purin-6-amine based on related compounds
| Functional Group | Expected Chemical Shift (ppm) |
|---|---|
| Ethoxy CH₂ | 4.31-4.50 |
| Ethoxy CH₃ | 1.32-1.55 |
| Purine H-2 | 8.12-8.26 |
| Purine H-8 | 8.08-8.22 |
| Amino NH₂ | 5.70-5.93 |
| N-Methyl CH₃ | Not available |
Data inferred from similar compounds. core.ac.uk
Table 2: Expected ¹³C NMR Chemical Shifts for this compound based on related compounds
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Imidazole C-2 | 135.4-140.9 |
| Imidazole C-4 | 98.9-103.0 |
| Imidazole C-7 | 159.9-165.5 |
| Ethoxy CH₂ | Not available |
| Ethoxy CH₃ | Not available |
| N-Methyl CH₃ | Not available |
Data inferred from similar compounds. core.ac.uk The specific chemical shifts for the ethoxy and N-methyl carbons would require experimental determination.
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to confirm the expected molecular formula of C₈H₁₁N₅O. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-N stretching, C=N stretching within the purine rings, and C-O stretching of the ethoxy group. In related 9-phenyl-9H-purin-6-amines, the N-H stretching vibrations were observed as 2-3 bands in the range of 3300-3150 cm⁻¹, and the C=N absorption band was seen in the range of 1650-1660 cm⁻¹. core.ac.uk
Table 3: Expected IR Absorption Bands for this compound based on related compounds
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300-3150 |
| C=N Stretch (Purine) | 1650-1660 |
| C-O Stretch (Ethoxy) | Not available |
Data inferred from similar compounds. core.ac.uk The C-O stretch is typically expected in the 1000-1300 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. The purine ring system in this compound is a strong chromophore. The UV-Vis spectrum would show characteristic absorption maxima (λmax) that can be used for quantitative analysis and to gain insights into the electronic structure of the molecule. The position and intensity of these absorptions can be influenced by the substituents on the purine ring and the solvent used for the analysis.
Chromatographic Purity and Separation Techniques
Chromatographic techniques are vital for the separation of compounds from a mixture and for the assessment of their purity. These methods are routinely used in the synthesis and quality control of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for determining the purity of a compound. For this compound, a reversed-phase HPLC method would typically be developed. This would involve using a non-polar stationary phase and a polar mobile phase. By monitoring the elution of the compound from the column with a UV detector (set at the λmax determined by UV-Vis spectroscopy), a chromatogram is produced. A pure sample will ideally show a single, sharp peak. The presence of additional peaks would indicate the presence of impurities, and the area of these peaks can be used to quantify the purity of the sample.
Chiral Chromatography for Enantiomeric Separation (if applicable for derivatives)
Chiral chromatography is an indispensable technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. wikipedia.org This method is particularly relevant for derivatives of this compound that may possess stereogenic centers, for instance, through substitution at the ethoxy group or the introduction of a chiral substituent on the purine ring. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation. wikipedia.org
The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP through a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. wikipedia.orgwvu.edu The differential stability of these complexes for each enantiomer results in their separation. wvu.edu
Although specific studies on the chiral separation of this compound derivatives are not readily found, the broader class of nucleoside analogs, which includes purine derivatives, is frequently resolved using this technique. nih.govtandfonline.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, and cyclodextrin-based CSPs are commonly employed for the separation of chiral nucleosides and related compounds. nih.govtandfonline.com
Table 1: Chiral Stationary Phases for the Separation of Purine and Nucleoside Analogs
| Chiral Stationary Phase (CSP) Type | Common Examples | Principle of Separation | Applicable to Purine Derivatives |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Combination of hydrogen bonding, π-π interactions, and steric fit within the chiral grooves of the polysaccharide structure. nih.gov | Yes, widely used for nucleoside analogs. nih.govnih.gov |
| Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin and their derivatives | Inclusion complexation where the analyte or a part of it fits into the hydrophobic cavity of the cyclodextrin, with secondary interactions at the rim. tandfonline.comsigmaaldrich.com | Yes, effective for compounds with aromatic rings that can be included in the cavity. tandfonline.com |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Cellobiohydrolase (CBH) | Complex mechanism involving hydrophobic, polar, and ionic interactions within the protein's chiral binding sites. | Yes, for a broad range of chiral compounds. |
| Pirkle-type (brush-type) | N-(3,5-dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, and dipole stacking. | Yes, particularly for compounds with aromatic systems. |
This table is illustrative and compiled from general knowledge of chiral chromatography and literature on the separation of related compounds.
The development of a successful chiral separation method typically involves screening various CSPs and mobile phase compositions to achieve optimal resolution between the enantiomers. wikipedia.org
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. semanticscholar.org This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming the molecular structure and understanding the packing of molecules in the solid state.
While the crystal structure of this compound has not been reported, the analysis of a closely related substituted purine, N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine, offers a detailed insight into the structural characteristics of this class of compounds. nih.govnih.gov The crystallographic data for this analog reveals a nearly planar purine skeleton, with specific conformations of its substituents and a network of intermolecular hydrogen bonds that dictate the crystal packing. nih.govnih.gov
The study of N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine by X-ray diffraction showed that the molecule crystallizes in a monoclinic system. nih.gov The purine core is essentially planar, and the crystal structure is stabilized by N-H···N hydrogen bonds, forming centrosymmetric dimers. nih.govacs.org Further stabilization is achieved through C-H···π and π-π stacking interactions. nih.govacs.org
Table 2: Crystallographic Data for the Representative Analog N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine
| Parameter | Value |
| Empirical Formula | C₁₇H₁₉N₅O₂ |
| Formula Weight | 325.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 8.8721(19) Åb = 8.3753(17) Åc = 20.7445(4) Åβ = 90.4360(19)° |
| Volume | 1541.42(6) ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 110 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.402 Mg/m³ |
| Hydrogen Bonding | N-H···N interactions forming inversion dimers. nih.gov |
| Other Intermolecular Interactions | C-H···N, C-H···O, C-H···π, and π-π stacking. nih.gov |
Data obtained from the crystallographic study of N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine. nih.gov
This detailed structural information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding the physicochemical properties of the compound.
Computational Chemistry and Molecular Modeling of 2 Ethoxy 9 Methyl 9h Purin 6 Amine and Its Interactions
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic structure. For 2-Ethoxy-9-methyl-9H-purin-6-amine, methods like Density Functional Theory (DFT) are employed to determine its geometry and electronic characteristics. nih.gov
DFT calculations, often using functionals such as B3LYP with a basis set like 6-311++G(2d,p), can be used to optimize the molecular geometry of this compound. nih.gov These calculations can also elucidate the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other molecules, including potential biological targets.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the analysis of Mulliken or Natural Bond Orbital (NBO) charges can reveal the atomic sites most susceptible to electrophilic or nucleophilic attack.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Influences solubility and non-covalent interactions. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.
These studies are crucial in drug discovery for screening virtual libraries of compounds against a known target and for proposing the binding mode of a potential drug. For purine (B94841) analogs, docking studies have been successfully used to investigate their interactions with various enzymes, such as cyclin-dependent kinases (CDKs) and katanin. tpcj.orgnih.gov
The process involves preparing the 3D structure of the ligand (this compound) and the target protein. The ligand is then placed into the binding site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. The analysis of the best-ranked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues of the protein.
| Potential Protein Target | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33, GLN131 | Hydrogen Bond, Hydrophobic |
| Katanin | -7.9 | PHE121, TYR150, ARG205 | Pi-Stacking, Hydrogen Bond |
| Adenosine (B11128) Deaminase | -9.1 | HIS238, ASP295, VAL166 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics (MD) Simulations for Conformational Flexibility
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the ligand and the protein over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their movements and interactions.
For this compound, MD simulations can be used to assess the stability of its binding to a target protein, as predicted by docking studies. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe changes in the ligand's conformation and its interactions with the protein.
Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bond persistence throughout the simulation. These simulations provide a more realistic and detailed understanding of the binding event.
| Simulation Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Simulation Time | 100 ns | To allow for sufficient sampling of conformational space. |
| Force Field | AMBER, CHARMM | To describe the potential energy of the system. |
| Temperature | 300 K | To mimic physiological conditions. |
| Pressure | 1 atm | To mimic physiological conditions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs. tandfonline.com
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates the descriptors with the activity. tandfonline.com
A successful QSAR model can be used to predict the activity of new compounds, prioritize them for synthesis, and provide insights into the structural features that are important for the desired biological effect. For instance, a QSAR study on purine derivatives might reveal that the presence of a hydrogen bond donor at a specific position and a certain range of molecular weight are beneficial for activity. tandfonline.com
| Molecular Descriptor | Hypothetical Contribution to Activity | Interpretation |
|---|---|---|
| Molecular Weight | Positive | Higher molecular weight is favorable for activity within a certain range. |
| LogP (Lipophilicity) | Negative | Lower lipophilicity is preferred for better activity. |
| Number of Hydrogen Bond Donors | Positive | Increased number of H-bond donors enhances activity. |
| Topological Polar Surface Area (TPSA) | Positive | A larger polar surface area is associated with higher activity. |
Prediction of Molecular Interactions with Biomolecules
The prediction of how this compound interacts with various biomolecules is a key aspect of understanding its potential biological roles. As a purine analog, it is expected to interact with a range of biomolecules that recognize purines, such as proteins and nucleic acids.
Interactions with proteins are often driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. The 6-amino group and the nitrogen atoms in the purine ring of this compound are potential hydrogen bond donors and acceptors, respectively. The ethoxy and methyl groups can participate in hydrophobic interactions within a protein's binding pocket.
Furthermore, purine analogs can interact with nucleic acids, potentially through intercalation between base pairs or by forming hydrogen bonds in the major or minor groove of DNA or RNA. These interactions can interfere with nucleic acid replication and transcription, which is a common mechanism of action for many anticancer and antiviral drugs.
| Biomolecule Class | Potential Interaction Type | Potential Biological Effect |
|---|---|---|
| Kinases | ATP-competitive inhibition via hydrogen bonding and hydrophobic interactions. | Modulation of cell signaling pathways. |
| Deaminases | Substrate or inhibitor binding in the active site. | Alteration of nucleotide metabolism. |
| DNA | Intercalation or groove binding. | Inhibition of DNA replication and transcription. |
| RNA | Binding to functional RNA structures (e.g., riboswitches). | Modulation of gene expression. |
Biochemical Interaction Mechanisms of 2 Ethoxy 9 Methyl 9h Purin 6 Amine and Its Analogs
In Vitro Enzymatic Inhibition and Activation Studies
The following subsections detail the interactions of 2-Ethoxy-9-methyl-9H-purin-6-amine analogs with specific enzyme families.
Interaction with Purine-Metabolizing Enzymes (e.g., Purine (B94841) Nucleoside Phosphorylase)
While direct studies on the interaction of this compound with purine-metabolizing enzymes such as purine nucleoside phosphorylase (PNP) are not extensively documented in the reviewed literature, research on analogous 2,6-substituted purines provides valuable insights. PNP is a crucial enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated diseases.
A study on the PNP from Helicobacter pylori revealed that several 2,6-substituted purines act as effective inhibitors. tandfonline.com The inhibition constants for these compounds were in the micromolar range. Notably, 6-benzylthio-2-chloropurine demonstrated the lowest inhibition constant, indicating it to be the most potent inhibitor among the tested analogs. tandfonline.com This suggests that the nature of the substituent at both the C2 and C6 positions of the purine ring plays a significant role in the inhibitory activity against PNP. The general findings indicate that purine analogs can indeed interact with and inhibit purine-metabolizing enzymes, although specific data for this compound is not available.
Modulation of Kinase Activity
Kinases are a large family of enzymes that play a central role in cell signaling and are prominent targets in drug discovery, particularly in oncology. researchgate.net Analogs of this compound, specifically 2,6,9-trisubstituted purines, have been extensively investigated as kinase inhibitors.
These compounds have shown potent inhibitory activity against several cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Novel 2,6,9-substituted purine derivatives have been identified as potent and selective inhibitors of CDK1/cyclinB. nih.gov Further research into this class of compounds led to the development of potent CDK12 inhibitors. nih.govnih.gov For instance, certain 2,6,9-trisubstituted purines exhibited strong antiproliferative activity against HER2-positive breast cancer cells that overexpress CDK12, with GI50 values below 50 nM. nih.govnih.gov
A kinome-wide inhibition profile of a potent 2,6,9-trisubstituted purine analog, compound 30d , at a concentration of 10 μM, revealed significant inhibition (over 95%) of 16 different kinases, including multiple CDKs (CDK1, CDK2, CDK3, CDK5, CDK7, CDK9, CDK12, CDK18), Ephrin receptors (EPHA4, EPHA6, EPHB2), and other kinases like DYRK1A, DYRK1B, LKB1, MAK, and MYLK4. nih.gov
Furthermore, derivatives of N,9-Diphenyl-9H-purin-2-amine have been identified as effective inhibitors of Bruton's Tyrosine Kinase (BTK), with some analogs showing IC50 values as low as 0.4 nM. These compounds were also found to be potent against JAK3 kinase, suggesting a potential for dual inhibition.
The table below summarizes the kinase inhibitory activities of selected 2,6,9-trisubstituted purine analogs.
| Compound Class | Target Kinase(s) | Key Findings |
| 2,6,9-trisubstituted purines | CDK1/cyclinB | Potent and selective inhibitors. nih.gov |
| 2,6,9-trisubstituted purines | CDK12 | Strong antiproliferative activity in HER2+ breast cancer cells (GI50 < 50 nM). nih.govnih.gov |
| N,9-Diphenyl-9H-purin-2-amine derivatives | BTK, JAK3 | Potent BTK inhibition (IC50 down to 0.4 nM) and potent JAK3 inhibition. |
| 2,6,9-trisubstituted purines | Multiple Kinases | Broad inhibition profile, including CDKs, Ephrin receptors, and others. nih.gov |
Substrate/Inhibitor Interactions with Cytochromes P450 (In Vitro Metabolic Stability)
Cytochrome P450 (CYP450) enzymes are a major family of enzymes involved in the metabolism of a vast number of drugs. nih.gov The interaction of drug candidates with these enzymes is a critical aspect of drug development, as inhibition of CYP450 can lead to drug-drug interactions. nih.gov
Studies on the in vitro metabolic stability of 2,6,9-trisubstituted purine analogs have provided some insights. For example, a potent CDK12 inhibitor analog, 30e , was found to be highly stable in liver microsomes and did not show significant inhibition of CYP enzymes. nih.gov This is a favorable characteristic for a drug candidate, as it suggests a lower potential for metabolically-based drug-drug interactions.
The metabolic stability of a compound is often assessed by its in vitro half-life (t1/2) and intrinsic clearance (Clint) in human liver microsomes (HLMs). For instance, the FAK/ALK inhibitor CEP-37440 was found to have a t1/2 of 23.24 minutes and a moderate intrinsic clearance of 34.74 mL/min/kg, categorizing it as a drug with a moderate extraction ratio. nih.gov While specific data for this compound is not available, the findings for its analogs suggest that modifications at the 2, 6, and 9 positions of the purine ring can lead to compounds with good metabolic stability.
Receptor Binding Profiling (Excluding Functional Response in Human Cells/Clinical Context)
The following subsections describe the binding characteristics of this compound analogs to various receptors.
Affinities for Adenosine (B11128) Receptors or Other Purine Receptors
Adenosine receptors, which are G protein-coupled receptors (GPCRs), are important therapeutic targets for a variety of conditions. Analogs of this compound have been synthesized and evaluated for their binding affinities at the four subtypes of human adenosine receptors: A1, A2A, A2B, and A3.
A series of 2-aryl-9-methyl-6-morpholinopurine derivatives, which are structural analogs of the target compound, were shown to be potent antagonists at A1 and A3 adenosine receptors, as well as dual antagonists for A1/A2A, A1/A2B, and A1/A3 receptors. nih.gov The 9-methylpurine (B1201685) derivatives were generally observed to be less potent but more selective compared to their 9H-purine counterparts. nih.gov
The binding affinities of these 2-aryl-9-methyl-6-morpholinopurine derivatives at the human adenosine receptors are presented in the table below. The data is expressed as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Compound | Ar-Substituent | pKi hA1 | pKi hA2A | pKi hA3 |
| 3a | 2-Cl | 6.51 ± 0.05 | 5.31 ± 0.08 | 6.09 ± 0.06 |
| 3d | 3-Cl | 7.01 ± 0.03 | 5.34 ± 0.04 | 6.52 ± 0.04 |
| 3v | 3-NO2 | 6.83 ± 0.04 | 5.51 ± 0.06 | 7.83 ± 0.16 |
| 3x | 3-CF3 | 8.23 ± 0.06 | 5.86 ± 0.07 | 7.21 ± 0.05 |
Data sourced from reference nih.gov.
These results highlight that substitutions on the aryl ring at the C-2 position and the methyl group at the N-9 position of the purine scaffold are critical for determining the affinity and selectivity for adenosine receptor subtypes.
Allosteric Modulation Investigations
Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site. nih.govnih.gov This can lead to a change in the receptor's conformation, which in turn can enhance or diminish the effect of the endogenous ligand. encyclopedia.pubfrontiersin.org This mechanism offers the potential for more subtle and physiologically relevant modulation of receptor activity compared to direct agonists or antagonists. frontiersin.org
While direct investigations into the allosteric modulation properties of this compound are not described in the available literature, some studies have explored this mechanism for related purine derivatives. For instance, certain N6-1,3-diphenylurea derivatives of 2-phenyl-9-benzyladenines have been proposed to act as allosteric modulators at the A2A adenosine receptor. frontiersin.org These findings suggest that the purine scaffold can be a template for designing allosteric modulators, although the specific structural requirements for such activity in 2,6,9-trisubstituted purines like this compound remain to be elucidated.
Molecular Mechanism of Action at Cellular Targets (In Vitro)
Extensive literature searches did not yield specific data on the molecular mechanism of action for this compound at cellular targets. The following sections detail the lack of available information regarding its impact on nucleic acid replication, protein-protein interactions, and cellular uptake.
Interference with Protein-Protein Interactions
There is no available research documenting the ability of this compound to interfere with protein-protein interactions. While the inhibition of protein-protein interactions is a recognized therapeutic strategy, and various small molecules have been developed for this purpose, the potential role of this compound in this area has not been explored in the accessible scientific literature. nih.gov
Cellular Uptake and Intracellular Distribution Mechanisms (In Vitro)
Specific studies detailing the in vitro cellular uptake and intracellular distribution mechanisms of this compound are not present in the current body of scientific literature. The processes by which cells internalize substances, such as endocytosis, and the subsequent intracellular fate of these molecules are critical aspects of their biological activity. aau.dk However, investigations into these mechanisms have not been reported for this particular compound.
Metabolic Transformations and Metabolite Identification (In Vitro/In Silico)
No published studies were found that specifically detail the metabolic transformations or identify the metabolites of this compound, either in vitro or through in silico predictions.
Identification of Phase I and Phase II Metabolites in Cellular Systems or Microsomes
Information regarding the identification of Phase I and Phase II metabolites of this compound in cellular systems or using liver microsomes is not available. Metabolic studies are crucial for understanding the biotransformation and clearance of a compound, but such research has not been reported for this specific purine derivative.
Enzymatic Pathways of Biotransformation
Due to the absence of metabolite identification studies, the specific enzymatic pathways involved in the biotransformation of this compound have not been elucidated.
Future Directions and Research Gaps in 2 Ethoxy 9 Methyl 9h Purin 6 Amine Research
Development of Novel Synthetic Routes
The synthesis of 2,6,9-trisubstituted purines, the structural class to which 2-Ethoxy-9-methyl-9H-purin-6-amine belongs, has traditionally relied on multi-step procedures. A common approach involves the alkylation of a pre-existing purine (B94841) core, often leading to a mixture of N7 and N9 isomers that require subsequent separation. imtm.czmdpi.com
A significant research gap exists in the development of more efficient and regioselective synthetic strategies. Future research should prioritize the exploration of catalytic methods to achieve direct and controlled substitution at the C2, C6, and N9 positions of the purine ring. For instance, the use of transition metal catalysts, such as palladium and copper, has shown promise in the synthesis of other complex purine derivatives and could be adapted for the specific synthesis of this compound and its analogues. nih.gov Furthermore, the development of one-pot synthesis protocols would significantly streamline the production of these compounds, facilitating more rapid and extensive structure-activity relationship (SAR) studies. google.com
A revised synthetic approach for 6-alkoxy-2-aminopurines that allows for late-stage diversification of the O6 substituent has been reported, which could be highly valuable for creating libraries of analogues based on the this compound scaffold. researchgate.netrsc.org This method circumvents the limitation of using the corresponding alcohol as a solvent, thereby expanding the range of possible alkoxy groups.
| Starting Material | Key Reaction Type | Potential Advantage |
| 2,6-Dichloropurine (B15474) | N-alkylation followed by nucleophilic aromatic substitution | Established route, but can lack regioselectivity imtm.cznih.gov |
| 2,9-Diacylated guanine | Chlorination and subsequent hydrolysis | Potentially higher yielding for the 2-amino-6-chloro-purine intermediate google.com |
| 4,6-Dichloro-5-nitropyrimidine | Multi-step cyclization and substitution | Allows for the construction of diverse 6,8,9-trisubstituted purines tubitak.gov.tr |
Elucidation of Undiscovered Biochemical Targets
The biological activities of purine analogues are diverse, with many acting as inhibitors of key enzymes such as kinases. ed.ac.uk For instance, related 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks), both of which are crucial targets in cancer therapy. imtm.cznih.govnih.gov
A primary research gap for this compound is the comprehensive identification of its specific biochemical targets. While it can be hypothesized to interact with kinases due to its structural similarity to known inhibitors, broad-based screening is necessary to uncover its precise target profile. Future research should employ high-throughput screening against large panels of kinases and other enzyme families to identify novel and potentially unexpected biological targets. nih.gov
Furthermore, investigating its interaction with purinergic receptors, a family of receptors activated by purines like ATP and adenosine (B11128), is a crucial avenue. nih.gov The substitution pattern of this compound could confer selectivity for specific subtypes of these receptors, opening up therapeutic possibilities in areas such as inflammation and neurotransmission.
Advanced Computational Approaches for De Novo Design
Computational methods are increasingly integral to modern drug discovery, enabling the rational design of novel molecules with desired properties. nih.govnih.gov For this compound, advanced computational approaches can be leveraged to guide the design of new analogues with enhanced potency and selectivity.
A significant opportunity lies in the application of de novo design algorithms. These methods can generate novel molecular structures that fit a predefined pharmacophore model based on the known interactions of similar purine analogues with their targets. nih.govresearchgate.net Techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) modeling can be employed to understand the relationship between the three-dimensional structure of purine derivatives and their biological activity, thereby informing the design of more effective compounds. imtm.cznih.gov
Future research should also focus on in silico target prediction. By analyzing the chemical structure of this compound, computational models can predict a range of potential biological targets, which can then be validated experimentally. nih.govnih.gov This approach can significantly accelerate the process of target identification and drug development.
Exploration of New Derivatization Strategies for Enhanced Selectivity
The therapeutic utility of a compound is often dictated by its selectivity for its intended target over other proteins in the body. For this compound, a key research area is the exploration of new derivatization strategies to enhance its selectivity.
The purine scaffold offers multiple sites for modification, including the C2, C6, and N9 positions. Structure-activity relationship studies on other 2,6,9-trisubstituted purines have shown that modifications at these positions can dramatically influence biological activity and selectivity. imtm.cznih.gov For example, the introduction of an arylpiperazinyl system at the C6 position has been shown to be beneficial for cytotoxic activity in some cancer cell lines, while bulky substituents at the C2 position were found to be unfavorable. nih.gov
Future research should systematically explore the introduction of a wide variety of functional groups at each of these positions on the this compound core. This could involve the synthesis of libraries of compounds with diverse substituents at the ethoxy group, the methyl group, and the amine group. The goal would be to identify derivatives with improved affinity for a specific target and reduced off-target effects.
| Position of Derivatization | Potential Impact on Activity/Selectivity |
| C2-Ethoxy group | Altering the alkoxy chain length or introducing cyclic or aromatic groups could modulate binding affinity and pharmacokinetic properties. researchgate.netrsc.org |
| N9-Methyl group | Substitution with larger alkyl or aryl groups can influence interactions with the target protein and alter solubility. imtm.czmdpi.com |
| C6-Amine group | Introduction of different amine substituents can significantly impact hydrogen bonding interactions and target selectivity. imtm.cznih.gov |
Mechanistic Studies on Rare Purine Modifications
The biological effects of purine analogues are ultimately determined by their mechanism of action at the molecular level. While the general mechanisms of some purine antimetabolites are well-understood, there is a research gap in the detailed mechanistic understanding of synthetically modified purines like this compound. nih.govnih.gov
Future research should focus on elucidating the precise molecular interactions between this compound and its identified biological targets. This could involve biophysical techniques such as X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target protein. Such studies would provide invaluable insights into the specific amino acid residues involved in binding and the conformational changes that occur upon interaction.
Furthermore, investigating the metabolic fate and potential for enzymatic modification of this compound within cells is crucial. Understanding how the N9-methylation and the C2-ethoxy group influence its recognition and processing by cellular enzymes will be key to fully comprehending its biological activity and potential for therapeutic development. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Ethoxy-9-methyl-9H-purin-6-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkylation of 2-chloro-9-methylpurin-6-amine with ethoxide nucleophiles. A common approach involves using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) as a base to deprotonate the hydroxyl group of ethanol, facilitating nucleophilic substitution at the purine’s 2-position . Reaction optimization includes controlling temperature (e.g., reflux conditions) and monitoring reaction time (1–2 hours) to minimize side products. Purification via column chromatography with chloroform/methanol gradients typically yields ~70–83% purity .
- Key Data : Evidence from analogous purine derivatives shows that longer alkyl chains (e.g., heptyl or benzyl groups) require extended reaction times but improve solubility in organic solvents .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation. For example, the ethoxy group’s orientation and methyl substitution at N9 can be resolved via Olex2 or ORTEP-3 for graphical representation . NMR analysis (¹H/¹³C) identifies characteristic signals: the ethoxy group’s triplet (~δ 1.38 ppm for CH₃) and quartet (~δ 4.07 ppm for CH₂), while the purine’s H8 proton appears as a singlet near δ 7.96 ppm .
- Challenges : Crystallographic disorder in flexible ethoxy/methyl groups may require higher-resolution data (<1.0 Å) and anisotropic displacement parameter refinement .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodology : Solubility is assessed via shake-flask experiments in buffers (pH 1–10) and solvents (DMSO, ethanol). The ethoxy group enhances lipophilicity compared to hydroxyl analogs, improving membrane permeability but reducing aqueous solubility . Stability studies (HPLC monitoring) reveal decomposition under strongly acidic/basic conditions, necessitating storage at −20°C in inert atmospheres .
Advanced Research Directions
Q. How do structural modifications at the 2-ethoxy and 9-methyl positions affect adenosine receptor binding affinity?
- Methodology : Structure-activity relationship (SAR) studies compare derivatives with varying substituents (e.g., phenethyl, benzylthio) using radioligand binding assays (e.g., CHO cell membranes expressing human adenosine receptors). For example, replacing ethoxy with bulkier groups (e.g., 3-phenylpropoxy) increases A₂A receptor selectivity but reduces solubility .
- Data Contradictions : While longer substituents enhance affinity in some cases (e.g., 9-ethyl vs. 9-methyl), steric hindrance can disrupt binding pockets, highlighting the need for molecular docking simulations (AutoDock Vina) to rationalize results .
Q. What experimental and computational approaches are used to analyze enzyme inhibition mechanisms?
- Methodology : Enzyme kinetics (e.g., adenylyl cyclase inhibition) are measured via radioisotopic assays (³²P-ATP conversion). Computational studies (QM/MM or MD simulations) model interactions between the purine core and catalytic residues (e.g., hydrogen bonding with Glu169 in A₁ receptors) .
- Validation : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvent effects or protein flexibility, requiring free-energy perturbation (FEP) calculations .
Q. How can researchers resolve contradictions in NMR data for closely related analogs?
- Methodology : Signal overlap (e.g., NH₂ vs. aromatic protons) is addressed via 2D NMR (COSY, HSQC) and variable-temperature experiments. For example, broadening of NH₂ signals in DMSO-d₆ (due to hydrogen bonding) can be mitigated by deuterated methanol .
- Case Study : In 8-bromo derivatives, ¹³C-¹⁹F coupling constants may remain unresolved due to peak width limitations, necessitating alternative techniques like ¹⁹F NMR .
Q. What strategies improve crystallographic data quality for disordered purine derivatives?
- Methodology : High-flux synchrotron radiation (e.g., Diamond Light Source) and cryocooling (100 K) reduce thermal motion artifacts. SHELXD’s dual-space algorithm resolves phase problems in twinned crystals, while SQUEEZE (PLATON) models solvent regions .
- Example : For 9-benzyl analogs, partial occupancy refinement of the benzyl group’s orientation achieved R-factors <5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
